Chemical structure of 4-chloro-2-(trifluoromethoxy)bromobenzene
Chemical structure of 4-chloro-2-(trifluoromethoxy)bromobenzene
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic use of halogenated and fluorinated aromatic building blocks is paramount. 4-Chloro-2-(trifluoromethoxy)bromobenzene (CAS No. 158579-80-7) emerges as a key intermediate, offering a trifecta of functionalities—a chloro group, a bromo group, and a trifluoromethoxy group—on a single benzene scaffold.[1][2][3] This guide provides a comprehensive technical overview of this compound, delving into its structural characteristics, physicochemical properties, synthetic pathways, and strategic applications, with a focus on the underlying chemical principles that make it a valuable tool for the discerning scientist.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is the foundation of scientific rigor. The compound is systematically named according to IUPAC nomenclature, which provides a clear map of its constituent parts.
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IUPAC Name: 4-bromo-2-chloro-1-(trifluoromethoxy)benzene[1]
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CAS Registry Number: 158579-80-7[1]
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Common Synonyms: 4-Bromo-2-chloro-alpha,alpha,alpha-trifluoroanisole, 3-Chloro-4-(trifluoromethoxy)bromobenzene[2]
The structure consists of a central benzene ring with substituents at positions 1, 2, and 4. The bromine atom at position 4 and the chlorine atom at position 2 provide distinct reactive handles, while the trifluoromethoxy group (-OCF₃) at position 1 profoundly influences the electronic and physical properties of the molecule.
Caption: .
Physicochemical Properties: A Substituent-Driven Profile
The physical and chemical properties of 4-chloro-2-(trifluoromethoxy)bromobenzene are a direct consequence of its unique substitution pattern. The trifluoromethoxy group, in particular, imparts properties highly sought after in drug discovery. It acts as a lipophilic hydrogen bond acceptor and is metabolically very stable.[4]
| Property | Value | Source |
| Molecular Weight | 275.45 g/mol | [2][3] |
| Appearance | Light-yellow to yellow liquid | [5] |
| Density | 1.743 g/cm³ | [2] |
| Boiling Point | 203 °C | [2] |
| Flash Point | 77 °C | [2] |
| Refractive Index | 1.493 | [2] |
| Storage | Room temperature, sealed in dry conditions | [3][5] |
Expert Insight: The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is significantly more lipophilic than a methoxy group. This unique combination allows for the fine-tuning of a molecule's solubility, permeability, and metabolic stability, which are critical parameters in drug design.[4]
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted haloaromatics like this involves the Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine (aniline) into an aryl halide via a diazonium salt intermediate.
A plausible synthetic pathway would start from 4-amino-3-chlorophenol. The phenol would first be converted to its trifluoromethoxy derivative, followed by a Sandmeyer reaction to introduce the bromine.
Caption: Representative synthetic workflow via a Sandmeyer reaction.
Protocol: Representative Synthesis via Diazotization-Sandmeyer Reaction
This protocol is based on well-established procedures for the synthesis of similar aryl bromides.[6][7]
Disclaimer: This is a representative laboratory-scale procedure and must be carried out by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Diazotization of the Aniline Precursor
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To a stirred solution of 4-amino-3-chloro-1-(trifluoromethoxy)benzene (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 2.5 eq), cool the mixture to 0-5 °C in an ice-water bath.
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Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.[6]
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Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via vacuum distillation or column chromatography to yield pure 4-chloro-2-(trifluoromethoxy)bromobenzene.
Reactivity and Strategic Synthetic Utility
The true value of 4-chloro-2-(trifluoromethoxy)bromobenzene lies in its differential reactivity, which allows for selective, stepwise functionalization.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8] This allows chemists to selectively introduce a new carbon-carbon or carbon-heteroatom bond at the C4 position while leaving the C2 chlorine atom intact for subsequent transformations.
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Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic substitution but activates it for SNAr, particularly at the positions ortho and para to it. The chlorine at C2 is ortho to the -OCF₃ group, making it susceptible to displacement by strong nucleophiles under appropriate conditions, although this typically requires more forcing conditions than the cross-coupling at the bromine site.
Caption: Logical diagram of the differential reactivity of the compound.
Applications in Research and Development
This molecule is not an end product but a crucial building block, particularly for the synthesis of complex organic molecules.
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Medicinal Chemistry: The trifluoromethoxy group is a bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] This building block allows for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into larger molecules. Many FDA-approved drugs contain trifluoromethyl or trifluoromethoxy groups, underscoring the importance of these functionalities in modern pharmaceuticals.[9][10] Its listing as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and other targeted therapeutics.[3]
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Agrochemicals: Similar to pharmaceuticals, the properties imparted by the -OCF₃ group are beneficial for developing new pesticides and herbicides with improved efficacy and environmental profiles.[11]
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Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials, including liquid crystals and polymers, due to their unique electronic and thermal properties.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-chloro-2-(trifluoromethoxy)bromobenzene relies on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region would show a complex splitting pattern for the three protons on the benzene ring, consistent with a 1,2,4-trisubstituted pattern.
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¹⁹F NMR: A sharp singlet would be expected for the -OCF₃ group, with a characteristic chemical shift.[12]
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¹³C NMR: Will show seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
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Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion peak (M⁺). The isotopic pattern would be highly characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br, ⁸¹Br) and two isotopes of chlorine (³⁵Cl, ³⁷Cl). Common fragmentation patterns would include the loss of Br, Cl, and CF₃ radicals.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for C-H aromatic stretching, C=C aromatic ring stretching, and strong C-F and C-O stretching from the trifluoromethoxy group.
Conclusion
4-Chloro-2-(trifluoromethoxy)bromobenzene is a sophisticated and versatile chemical intermediate. Its value is derived not just from the individual functional groups it possesses, but from the synergistic interplay between them. The differential reactivity of the C-Br and C-Cl bonds, governed by fundamental principles of bond strength, provides a platform for selective and controlled molecular elaboration. The trifluoromethoxy group offers a powerful tool for modulating the physicochemical properties essential for the development of new pharmaceuticals and advanced materials. For the research scientist, a thorough understanding of this molecule's structure, properties, and reactivity is key to unlocking its full potential in the synthesis of novel and impactful chemical entities.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
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Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). Retrieved from [Link]
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Zahra, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]
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